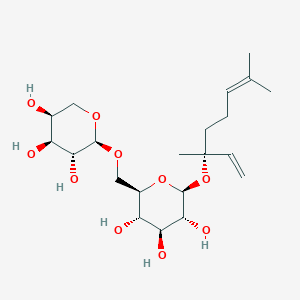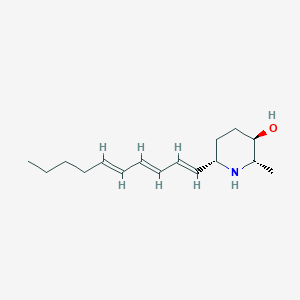
Microcosamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microcosamine A is a natural product found in Microcos paniculata with data available.
Scientific Research Applications
Alkaloid Composition and Cytotoxicity
Microcosamine A, identified in the leaves of Microcos paniculata, has been a subject of interest for its alkaloid composition and potential biological activities. In one study, microcosamine A, along with other compounds, was evaluated for cytotoxicity against selected tumor cell lines, though it showed only weak activity against the RAW 264.7 cell line (Zhang et al., 2017). Another study also reported the isolation of microcosamine A from Microcos paniculata, noting its significant larvicidal activity against Culex quinquefasciatus (Feng et al., 2008).
Cytotoxic and Nicotinic Receptor Antagonistic Activities
Further research revealed that microcosamine A, among other alkaloids extracted from Microcos paniculata, exhibited a range of cytotoxicity values against the HT-29 human colon cancer cell line. These compounds also showed activity as antagonists of human nicotinic acetylcholine receptors (nAChRs), indicating potential utility in cancer therapy and neuropharmacology (Still et al., 2013).
Total Synthesis
From a chemical perspective, the first asymmetric total synthesis of microcosamine A has been achieved, providing a basis for further pharmacological studies and potential drug development. This synthesis process involved several key chemical reactions, highlighting the compound's complex structure and the challenges involved in its laboratory production (Reddy et al., 2016).
properties
Product Name |
Microcosamine A |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-10-11-15-12-13-16(18)14(2)17-15/h6-11,14-18H,3-5,12-13H2,1-2H3/b7-6+,9-8+,11-10+/t14-,15+,16+/m0/s1 |
InChI Key |
LSCWHIBYDGDOLC-CCORAGHZSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |
Canonical SMILES |
CCCCC=CC=CC=CC1CCC(C(N1)C)O |
synonyms |
microcosamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



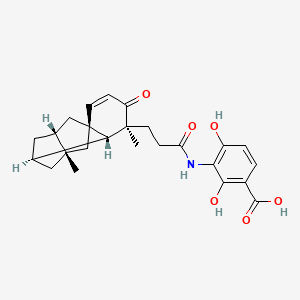
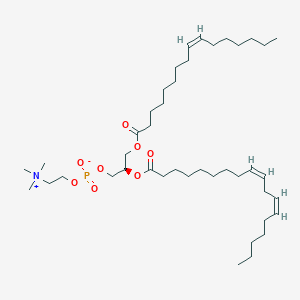
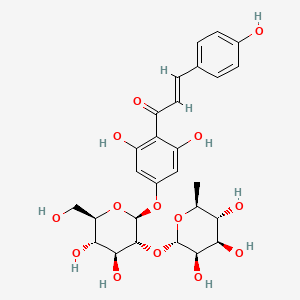
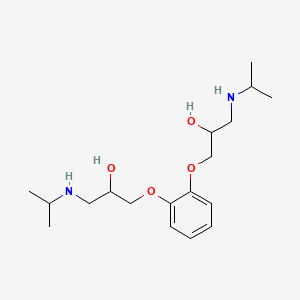
![3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1264560.png)
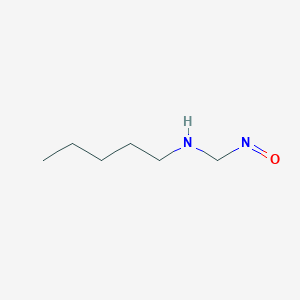
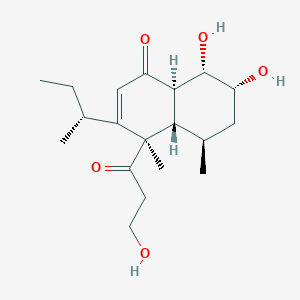
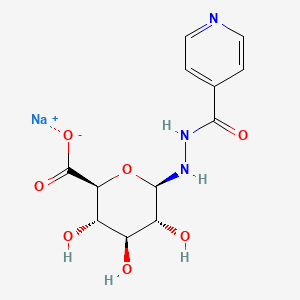
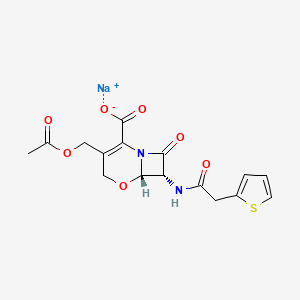
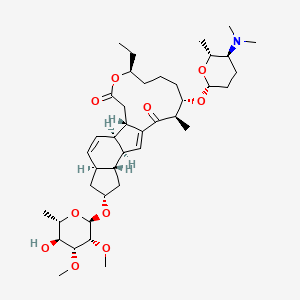
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)
![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
